molecular formula C12H12N6 B10845800 8-Benzyl-9H-purine-2,6-diamine CAS No. 194613-27-9

8-Benzyl-9H-purine-2,6-diamine

Cat. No.: B10845800
CAS No.: 194613-27-9
M. Wt: 240.26 g/mol
InChI Key: AFWYNOWVYKOMGZ-UHFFFAOYSA-N
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Description

8-Benzyl-9H-purine-2,6-diamine is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a benzyl group at the 8th position and amino groups at the 2nd and 6th positions of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-benzyl-9H-purine-2,6-diamine typically involves the reaction of 6-chloro-9H-purine-2-amine with benzylamine. The reaction is carried out in a solvent such as dimethylformamide (DMF) with diisopropylethylamine as a base. The mixture is stirred at elevated temperatures (around 90°C) overnight to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Benzyl-9H-purine-2,6-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The amino groups at positions 2 and 6 can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated or acylated derivatives of the compound .

Scientific Research Applications

8-Benzyl-9H-purine-2,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-benzyl-9H-purine-2,6-diamine involves its role as a nonclassical antifolate. It inhibits enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation. This inhibition leads to the accumulation of S-phase cells and induction of apoptosis, particularly in cancer cells .

Comparison with Similar Compounds

Uniqueness: 8-Benzyl-9H-purine-2,6-diamine is unique due to the presence of the benzyl group at the 8th position, which enhances its lipophilicity and cellular uptake. This structural modification also contributes to its potent antifolate activity and potential therapeutic applications .

Properties

CAS No.

194613-27-9

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

8-benzyl-7H-purine-2,6-diamine

InChI

InChI=1S/C12H12N6/c13-10-9-11(18-12(14)17-10)16-8(15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H5,13,14,15,16,17,18)

InChI Key

AFWYNOWVYKOMGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=NC(=NC(=C3N2)N)N

Origin of Product

United States

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